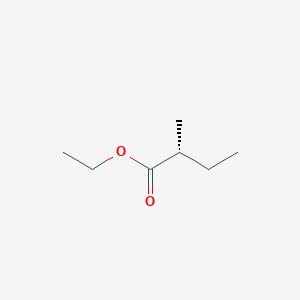

ethyl (2R)-2-methylbutanoate

Description

General Context of Enantiomerically Pure Compounds in Chemical and Biological Sciences

Enantiomerically pure compounds, substances that consist of a single enantiomer, are of paramount importance in the fields of chemical and biological sciences. wisdomlib.org Enantiomers are a specific type of stereoisomer, which are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers, in particular, are non-superimposable mirror images of each other. This structural difference, known as chirality, can lead to significantly different biological activities. nih.gov

In biological systems, which are themselves composed of chiral molecules like amino acids and sugars, the stereochemistry of a compound can dictate its interaction with enzymes, receptors, and other biological targets. wikipedia.org Consequently, one enantiomer of a chiral drug may exhibit a desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable or even toxic effects. nih.govwisdomlib.org This disparity in biological action underscores the critical need for enantiomerically pure compounds in pharmaceuticals to maximize efficacy and ensure patient safety. wisdomlib.orgwisdomlib.org The study of enantiomers also has significant implications in materials science for the development of chiral materials with unique properties and in biotechnology for creating novel biocatalysts and biosensors. numberanalytics.com

The Chemical Compound: Ethyl (2R)-2-Methylbutanoate within the Framework of Academic Inquiry

This compound is a chiral ester, a class of organic compounds derived from the reaction of a carboxylic acid and an alcohol. numberanalytics.com Esters are known for their characteristic fruity odors and are found naturally in many fruits and fermented beverages. numberanalytics.comnih.gov this compound, specifically, has been identified as a component of the aroma of various natural products, including hops (Humulus lupulus), durian (Durio zibethinus), strawberries, blueberries, and apples. nih.govnih.gov

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 133-135.08 °C |

| Density | 0.865 g/mL at 25 °C |

Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on this compound has largely been driven by its relevance in the food and beverage industry, particularly in understanding and controlling the flavor profiles of products like wine. scbt.com Studies have successfully quantified the enantiomeric distribution of ethyl 2-methylbutanoate in various wines and have begun to elucidate the distinct sensory impacts of the (R) and (S) forms. researchgate.netacs.org For example, research has shown that the (S)-enantiomer can enhance blackberry aroma descriptors in red wine. researchgate.net

However, significant knowledge gaps remain. While the presence of these enantiomers in natural products is established, the biosynthetic pathways leading to their formation are not fully understood. researchgate.net Further investigation is needed to uncover the specific enzymes and metabolic routes responsible for the production of each enantiomer in different organisms. Additionally, while some sensory studies have been conducted, a more comprehensive understanding of the structure-activity relationship with respect to odor perception is required. This includes a deeper exploration of how the different enantiomers interact with olfactory receptors to produce distinct smells. The potential applications of this compound beyond the flavor and fragrance industry are also largely unexplored.

Methodological Paradigms in the Study of Chiral Esters

The study of chiral esters like this compound relies on a variety of sophisticated analytical techniques. A primary challenge is the separation and quantification of individual enantiomers from a racemic or enantiomerically enriched mixture.

Chiral Chromatography is a cornerstone technique for this purpose. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) are widely used. yakhak.orgresearchgate.net These methods allow for the physical separation of enantiomers, enabling their individual quantification and characterization. mdpi.com Multidimensional gas chromatography is another powerful tool for determining the enantiomeric composition of chiral compounds. researchgate.net

Spectroscopic and Chiroptical Methods are also crucial. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure and dynamics of chiral molecules. researchgate.net Chiroptical methods, such as electronic and vibrational circular dichroism (ECD and VCD), provide information about the absolute configuration of chiral molecules. researchgate.net

Sensory Analysis , particularly gas chromatography-olfactometry (GC-O), is employed to determine the odor characteristics and detection thresholds of individual enantiomers. leffingwell.comoeno-one.eu This technique combines the separation power of GC with human sensory perception, allowing researchers to directly link specific chiral compounds to their perceived aromas. scielo.br

Synthesis and Derivatization are often necessary steps in the study of chiral esters. Enantioselective synthesis aims to produce a single enantiomer of a compound. pnas.org Derivatization with a chiral agent can be used to create diastereomers, which can then be separated using standard chromatographic techniques. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBXQFHJMCTLF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiomerically Pure Ethyl 2r 2 Methylbutanoate

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases, and whole-cell systems are extensively utilized for the production of chiral molecules like ethyl (2R)-2-methylbutanoate.

Lipase-Mediated Asymmetric Esterification and Transesterification

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions with high enantioselectivity in non-aqueous media. nih.govresearchgate.net The kinetic resolution of racemic 2-methylbutanoic acid via lipase-catalyzed esterification is a common strategy. In this process, the enzyme selectively esterifies one enantiomer of the racemic acid at a much higher rate than the other, allowing for the separation of the unreacted acid and the newly formed ester.

Immobilized lipases are often preferred as they enhance stability and allow for easier recovery and reuse of the biocatalyst. Candida antarctica lipase (B570770) B (CALB), often immobilized and known by the trade name Novozym 435, has demonstrated a strong preference for the (R)-enantiomer of 2-methylalkanoic acids. nih.gov However, the resolution of 2-methylbutanoic acid can be challenging due to the small steric difference between the methyl and ethyl groups at the chiral center, which makes stereochemical recognition by the enzyme difficult. researchgate.net Despite this, various lipases have been screened for this purpose. For instance, studies have shown that lipases from Rhizomucor miehei and various Aspergillus species can exhibit good activity and enantioselectivity. researchgate.net The choice of solvent, alcohol, and water activity are critical parameters that can be optimized to enhance the enantioselectivity (E-value) of the reaction.

| Lipase Source | Reaction Type | Alcohol | Solvent | Key Finding |

|---|---|---|---|---|

| Rhizomucor miehei (immobilized) | Esterification | Methanol (B129727) | Isooctane | Exhibited high enzymatic activity and enantioselectivity for the (S)-ester. researchgate.net |

| Aspergillus niger | Esterification | Methanol | Isooctane | Selected for high activity and enantioselectivity in synthesizing the (S)-ester. researchgate.net |

| Carica papaya | Esterification | n-Butanol | Isooctane | Enantioselectivity (E) increased with the chain length of the racemic 2-methylalkanoic acid. researchgate.net |

| Novozym 435 (Candida antarctica) | Esterification | Ethanol (B145695) | - | E-value increased from 16 to 57 as ethanol concentration rose from 14% to 73% (v/v). nih.gov |

Enantioselective Kinetic Resolution of Racemic Precursors via Enzymatic Hydrolysis

An alternative to asymmetric esterification is the enantioselective hydrolysis of a racemic ester, such as ethyl (±)-2-methylbutanoate. In this kinetic resolution, a lipase selectively hydrolyzes one ester enantiomer back to the corresponding carboxylic acid and alcohol, leaving the other, less reactive ester enantiomer in high enantiomeric excess.

This approach has been successfully applied to produce (R)-ethyl 2-methylbutanoate. Research has shown that a lipase from Rhizopus chinensis (RCL) demonstrates higher enantioselectivity in the hydrolysis of racemic ethyl 2-methylbutanoate compared to its performance in esterification. In an aqueous phase system, this enzymatic hydrolysis yielded (R)-ethyl 2-methylbutanoate with an enantiomeric excess (ee) of 92.4% after 10 hours. researchgate.net Further optimization by reducing the reaction temperature to 4°C increased the ee of the desired (R)-ester to 95.0%. researchgate.net This highlights the significant impact of reaction conditions on the stereochemical outcome of enzymatic resolutions.

| Lipase Source | Substrate | Temperature | Enantiomeric Excess (ee) of Product | Product |

|---|---|---|---|---|

| Rhizopus chinensis (RCL) | Racemic ethyl 2-methylbutanoate | Not specified | 92.4% | (R)-ethyl 2-methylbutanoate researchgate.net |

| Rhizopus chinensis (RCL) | Racemic ethyl 2-methylbutanoate | 4°C | 95.0% | (R)-ethyl 2-methylbutanoate researchgate.net |

Whole-Cell Biotransformations for Stereospecific Production

Whole-cell biotransformations utilize intact microbial cells, which contain the necessary enzymes in their natural environment, to perform desired chemical conversions. This approach can offer advantages by eliminating the need for costly enzyme purification and providing a system for cofactor regeneration.

While dedicated, engineered microbial systems for the specific overproduction of this compound are a subject of ongoing research, natural biotransformations demonstrate the inherent capability of microorganisms to perform such reactions. For example, in a study of a beverage fermented with shiitake mushrooms (Lentinula edodes), the fungus was found to esterify (R)-2-methylbutanoic acid present in the substrate faster than the corresponding (S)-enantiomer. nih.gov This resulted in the production of (R)-methyl 2-methylbutanoate. nih.gov This observation confirms that microorganisms possess the enzymatic machinery for the stereoselective esterification of 2-methylbutanoic acid. The development of recombinant microbial strains overexpressing specific esterases or alcohol acyltransferases could harness this potential for the targeted, high-yield production of this compound from inexpensive starting materials. nih.gov

Asymmetric Organic Synthesis Strategies

In addition to biocatalytic methods, conventional organic synthesis offers robust and highly predictable strategies for producing enantiomerically pure compounds through the use of chiral catalysts or auxiliaries.

Chiral Catalyst-Controlled Reactions for Stereodivergent Synthesis

Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of the (R)-2-methylbutanoic acid precursor, a key strategy is the asymmetric hydrogenation of a prochiral olefin.

Specifically, tiglic acid can be hydrogenated to produce 2-methylbutanoic acid. By using a chiral catalyst, this reaction can be directed to selectively produce one enantiomer. A well-established method involves the use of a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex as the catalyst. wikipedia.org The chiral ligand (BINAP) coordinates to the metal center, creating a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, leading to the formation of either (R)- or (S)-2-methylbutanoic acid in high enantiomeric excess, depending on which enantiomer of the BINAP ligand is used. wikipedia.orgnih.gov Once the enantiomerically pure (R)-2-methylbutanoic acid is obtained, it can be converted to the target ethyl ester through standard acid-catalyzed esterification with ethanol. study.comchegg.com

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. york.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk The Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.orgnih.govsantiago-lab.com

The synthesis of (R)-2-methylbutanoic acid using this method involves a predictable multi-step sequence:

Acylation: A chiral oxazolidinone, for example one derived from the amino acid (S)-valine, is first acylated with propionyl chloride or propionic anhydride (B1165640) to form an N-propionyl imide. williams.edu

Enolate Formation: The N-propionyl imide is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (e.g., -78°C) to generate a rigid, chelated (Z)-enolate. williams.eduresearchgate.net

Diastereoselective Alkylation: The chiral auxiliary's bulky substituent effectively blocks one face of the enolate. The subsequent addition of an alkylating agent, in this case methyl iodide, occurs preferentially from the less sterically hindered face, leading to the formation of the new C-C bond with a high degree of diastereoselectivity (>98:2). williams.edunih.gov

Auxiliary Cleavage: The chiral auxiliary is then cleaved from the alkylated product, typically through hydrolysis with agents like lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically pure (R)-2-methylbutanoic acid. williams.edu The auxiliary itself can be recovered.

This method is highly effective because the intermediate products are diastereomers, which can be purified by standard techniques like chromatography if the initial diastereoselectivity is not perfect, ensuring the final carboxylic acid is obtained in very high enantiomeric purity. williams.edu The resulting acid is then esterified to produce ethyl (R)-2-methylbutanoate.

Enantioselective Reductions and Oxidations in Precursor Synthesis

The chirality of this compound is derived from its acid moiety, (2R)-2-methylbutanoic acid. Consequently, the enantioselective synthesis of this carboxylic acid precursor is paramount. This can be achieved through various enantioselective reduction and oxidation strategies.

One prominent method involves the asymmetric hydrogenation of prochiral olefins, such as tiglic acid ((E)-2-methyl-2-butenoic acid). The use of transition metal catalysts with chiral ligands facilitates the delivery of hydrogen to one face of the double bond, thereby establishing the desired stereocenter. Ruthenium-based catalysts, particularly those employing the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, have proven effective in this transformation, yielding enantiomerically enriched 2-methylbutanoic acid. iciq.org The choice of the specific enantiomer of the BINAP ligand dictates whether the (R) or (S) product is formed.

Biocatalytic reductions offer a green and highly selective alternative. For instance, the asymmetric reduction of β-keto esters, which are precursors to chiral β-hydroxy esters, can be accomplished using microorganisms. A study on the reduction of ethyl 2-methyl-3-oxobutanoate employed various fungi. Notably, Penicillium purpurogenum was found to reduce the substrate to the corresponding anti-(2S,3S)- and syn-(2S,3R)-hydroxy esters with high diastereoselectivity and enantioselectivity. The resulting chiral hydroxy esters can then be further transformed into the desired (2R)-2-methylbutanoic acid.

Another biocatalytic approach is the enzymatic kinetic resolution of racemic 2-methylbutanoic acid or its esters. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the esterification or hydrolysis of one enantiomer over the other. For example, immobilized lipases such as Candida antarctica lipase B (Novozym 435) show a preference for the (R)-enantiomer during esterification, allowing for the separation of the unreacted (S)-acid from the (R)-ester. nih.gov Conversely, lipases from Rhizopus chinensis have been used for the enantioselective hydrolysis of racemic ethyl 2-methylbutanoate, yielding (R)-ethyl 2-methylbutanoate with a high enantiomeric excess (ee) of 95.0%. google.com

The following table summarizes the performance of different lipases in the enantioselective esterification of racemic 2-methylbutanoic acid. nih.gov

| Enzyme Source | Enantiomer Preference | Conversion (%) | Enantiomeric Excess (ee_p, %) | Enantioselectivity (E) |

| Candida antarctica B | R | 40 | 90 | 35 |

| Thermomyces lanuginosus | R | 18 | 91 | 26 |

| Candida rugosa | S | 34 | 75 | 10 |

| Rhizopus oryzae | S | 35 | 49 | 4 |

Enantioselective oxidation of a suitable prochiral precursor is another viable route. For instance, the oxidation of 2-methyl-1-butanol (B89646) can yield 2-methylbutanoic acid. While the direct enantioselective oxidation of the achiral alcohol is challenging, a related strategy involves the oxidation of an enantiomerically pure alcohol, such as (S)-(-)-2-methyl-1-butanol, to (+)-2-methylbutanoic acid. This transformation can proceed without breaking any bonds to the asymmetric carbon atom, thus retaining the stereochemical integrity.

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. The synthesis of this compound provides a platform to implement these principles through the development of greener reaction media and recyclable catalytic systems.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Research into green solvents aims to replace these with more benign alternatives. In the context of enzymatic resolutions for producing chiral 2-methylbutanoic acid, reactions are often carried out in solvents like hexane (B92381). nih.gov While effective, hexane has environmental and health concerns. Potential green alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which exhibit favorable properties such as lower toxicity and higher boiling points, facilitating easier recycling. rsc.org Although specific studies on the use of these solvents for this compound synthesis are not abundant, their successful application in other lipase-catalyzed reactions suggests their potential applicability. rsc.org

An even more sustainable approach is the implementation of solvent-free reaction systems . These systems not only eliminate the environmental burden of the solvent but can also lead to higher reaction rates and easier product purification. The synthesis of various flavor esters, which are structurally similar to this compound, has been successfully demonstrated under solvent-free conditions using immobilized lipases. scispace.comresearchgate.netresearchgate.net For example, the synthesis of nonyl caprylate and ethyl valerate (B167501) has been optimized in a solvent-free system, achieving high conversions of over 90% and 80%, respectively. scispace.comresearchgate.net These findings strongly suggest that the lipase-catalyzed esterification of (2R)-2-methylbutanoic acid with ethanol could be efficiently conducted without a solvent.

The table below presents data for the solvent-free synthesis of two different flavor esters using immobilized lipases, highlighting the potential of this approach. scispace.comresearchgate.net

| Flavor Ester | Immobilized Lipase | Reaction Time | Temperature (°C) | Conversion (%) |

| Nonyl Caprylate | Commercial Lipase | 5 hours | 40 | >90 |

| Ethyl Valerate | Commercial Lipase | 45 minutes | 40 | >80 |

The ability to recover and reuse a catalyst is a key principle of green chemistry, as it reduces waste and lowers process costs. This is particularly important for catalysts based on expensive and rare metals or complex chiral ligands.

In the asymmetric hydrogenation of tiglic acid, heterogeneous catalysts offer a significant advantage over their homogeneous counterparts in terms of separation and recyclability. For example, palladium-based catalysts supported on materials like alumina (B75360) (Al2O3), silica (B1680970) (SiO2), or titania (TiO2), and modified with a chiral agent like cinchonidine, have been used for the enantioselective hydrogenation of (E)-2-methyl-2-butenoic acid. scispace.com Furthermore, chiral ruthenium clusters have been immobilized on mesoporous silica (MCM-41), creating a solid catalyst that demonstrates excellent conversion rates (>99%) and high enantiomeric excesses (≈80%) for the hydrogenation of tiglic acid, with the added benefit of being recyclable. lu.se

An innovative approach to catalyst recycling involves the use of biphasic systems, such as ionic liquids and supercritical carbon dioxide (scCO2). The asymmetric hydrogenation of tiglic acid catalyzed by a Ru-tolBINAP complex has been successfully performed in a "wet" ionic liquid. acs.org The product, 2-methylbutanoic acid, can be selectively extracted using scCO2, leaving the catalyst dissolved in the ionic liquid phase, which can then be reused multiple times without a significant loss of activity or enantioselectivity. acs.org

Immobilized enzymes are a prime example of recyclable biocatalysts. Lipases, such as Novozym 435, are commonly immobilized on solid supports, which allows for their easy separation from the reaction mixture by simple filtration. mdpi.com These immobilized lipases have demonstrated good operational stability and can be reused for multiple reaction cycles in the synthesis of various esters. nih.govmdpi.com For instance, a polystyrene-supported isothiourea organocatalyst used for the acylative kinetic resolution of alcohols was successfully recycled and reused for 15 cycles without a significant loss in activity or selectivity. iciq.orgst-andrews.ac.ukfigshare.com This highlights the potential for developing highly robust and recyclable catalytic systems for the synthesis of this compound.

The following table summarizes the reusability of different catalytic systems relevant to the synthesis of chiral molecules.

| Catalytic System | Reaction | Number of Cycles | Performance |

| Ru-tolBINAP in [bmim]PF6/scCO2 | Asymmetric hydrogenation of tiglic acid | Multiple | No significant loss of enantioselectivity or conversion |

| Immobilized Ru-cluster on MCM-41 | Asymmetric hydrogenation of tiglic acid | - | Good recyclability reported |

| Polystyrene-supported isothiourea | Acylative kinetic resolution of alcohols | 15 | No significant loss in activity or selectivity |

| Immobilized Rhizopus oryzae lipase | Transesterification for flavor esters | 6 | Retained >95% relative activity |

Sophisticated Analytical Techniques for Stereochemical Characterization and Enantiomeric Purity Assessment

Spectroscopic Methodologies for Absolute Configuration Elucidation

The unambiguous assignment of the absolute configuration of a chiral center is a critical aspect of stereochemical analysis. Spectroscopic methods, particularly those based on chiroptical phenomena and nuclear magnetic resonance, offer powerful non-destructive approaches to achieve this.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. In the context of chirality, specialized techniques are employed to differentiate between enantiomers. Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of chiral auxiliary agents is necessary to induce diastereomeric interactions that result in distinct NMR signals for each enantiomer.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. nih.gov This interaction leads to differential shielding of the nuclei of the analyte's enantiomers, resulting in separate signals in the NMR spectrum. The magnitude of the chemical shift difference (ΔΔδ) is dependent on the strength and geometry of the diastereomeric interactions.

For a chiral ester like ethyl (2R)-2-methylbutanoate, a variety of CSAs could be employed. While direct studies on this specific compound are not prevalent in the literature, the principles can be extrapolated from research on similar molecules. For instance, new chiral solvating agents derived from the readily available ethyl (S)-lactate have proven effective for the enantiodiscrimination of amino acid derivatives. nih.gov Furthermore, broad screening of CSAs has demonstrated that reagents like Whelk-O, quinine, and derivatives of 1-(1-naphthyl)ethylamine (B3023371) are widely applicable for a range of chiral analytes. acs.org

The selection of an appropriate CSA and the experimental conditions (solvent, temperature, and concentration) are crucial for achieving optimal separation of the enantiomeric signals. acs.org The enantiomeric excess (ee) can then be determined by integrating the distinct signals corresponding to the (R)- and (S)-enantiomers.

Table 1: Potential Chiral Solvating Agents for NMR Analysis of this compound

| Chiral Solvating Agent (CSA) | Analyte Class Suitability | Potential Interaction Mechanism |

| (R)- or (S)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Alcohols, Amines, Carboxylic Acids | Hydrogen bonding, π-π stacking |

| Quinine | Broad applicability | Multiple interaction sites |

| Whelk-O derivatives | Broad applicability | π-π interactions, steric hindrance |

| Cyclodextrins | Apolar and polar compounds | Inclusion complexation |

This table presents potential CSAs based on their successful application with structurally related compounds.

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react covalently with the analyte to form a pair of diastereomers. wikipedia.org These diastereomers possess distinct physical and spectroscopic properties, leading to well-resolved signals in the NMR spectrum. A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride. wikipedia.org

For the analysis of this compound, a preliminary hydrolysis to 2-methylbutanoic acid would be necessary to introduce a functional group (a carboxylic acid or, after reduction, an alcohol) that can react with a suitable CDA. For example, the resulting 2-methylbutanol could be esterified with (R)- and (S)-Mosher's acid chloride to yield diastereomeric esters. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the enantiomeric composition. The differences in the chemical shifts of the protons or fluorine atoms close to the chiral center can also be used to assign the absolute configuration based on Mosher's model.

Table 2: Common Chiral Derivatizing Agents and Their Application

| Chiral Derivatizing Agent (CDA) | Reactive Functional Group | Resulting Diastereomer | NMR Nucleus for Analysis |

| (R)- or (S)-Mosher's acid chloride | Alcohols, Amines | Mosher's esters or amides | ¹H, ¹⁹F |

| (R)- or (S)-1-Phenylethyl isocyanate | Alcohols, Amines | Urethanes or ureas | ¹H |

| (1S)-Camphansulfonyl chloride | Alcohols, Amines | Sulfonamides or sulfonates | ¹H, ¹³C |

The application to this compound would require prior chemical modification.

Ligand exchange NMR spectroscopy is a dynamic method that can be used for the determination of enantiomeric excess. This technique often involves the use of a chiral metal complex that can reversibly bind to the analyte. The exchange between the free and complexed states can be fast on the NMR timescale, leading to averaged signals. However, the diastereomeric complexes formed with the two enantiomers of the analyte can have different stabilities or geometries, resulting in distinct chemical shifts.

Recent developments have also explored the use of prochiral host molecules that exhibit ee-dependent splitting of their NMR signals through rapid guest exchange. semanticscholar.org In some systems, a coordination complex with an exchangeable co-ligand can show symmetrical splitting of ¹H-NMR resonances that is proportional to the enantiomeric excess of a chiral guest co-ligand. semanticscholar.org While not yet specifically applied to this compound, this approach offers a promising avenue for its enantiomeric purity assessment.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light. This differential absorption is only observed for chiral molecules and provides information about their three-dimensional structure.

For a molecule like this compound, the electronic transitions in the ultraviolet region accessible to conventional CD spectroscopy are limited. However, VCD, which measures the differential absorption in the infrared region corresponding to vibrational transitions, is highly sensitive to the stereochemistry of the entire molecule. The absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the (R)-enantiomer). A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. This approach has been successfully applied to determine the absolute configuration of highly fluorinated carboxylic acids by comparing experimental and calculated VCD spectra. uantwerpen.be

Microcrystal Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful tool for the structural elucidation of small molecules from nanocrystals. Since electrons interact with matter much more strongly than X-rays, this method can be applied to crystals that are far too small for conventional X-ray crystallography.

This compound is a liquid at room temperature and would not be directly amenable to MicroED analysis. However, a crystalline derivative of the compound could be prepared. For example, hydrolysis to 2-methylbutanoic acid followed by reaction with a suitable achiral amine could yield a crystalline amide. The absolute configuration of the chiral center in this derivative could then be determined by MicroED, which in turn would establish the absolute configuration of the original ester. This technique is particularly valuable when only a very small amount of material is available.

Advanced Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Chromatographic Separation and Quantification

Chromatographic techniques are fundamental to the separation and quantification of enantiomers. By employing a chiral environment, typically a chiral stationary phase (CSP), the transient formation of diastereomeric complexes allows for the differential retention of enantiomers, leading to their separation.

Chiral Gas Chromatography (GC) for Enantiomeric Resolution

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the enantiomeric resolution of volatile compounds like ethyl 2-methylbutanoate. The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP). For ethyl 2-methylbutanoate and similar esters, derivatized cyclodextrins are the most common and effective CSPs.

Research in food and beverage chemistry, particularly in wine analysis, has extensively utilized chiral GC to determine the enantiomeric distribution of ethyl 2-methylbutanoate. These studies have shown that the enantiomeric ratio can be an indicator of origin, processing, and aging. For instance, analyses of commercial red wines have revealed the almost exclusive presence of the S-enantiomeric form. acs.orgnih.govacs.org In contrast, studies on other related esters in wine, such as ethyl 2-hydroxy-4-methylpentanoate, have shown varying R/S ratios depending on the wine type and age, highlighting the utility of chiral GC in detailed chemical profiling. researchgate.net

The selection of the cyclodextrin (B1172386) derivative is crucial for achieving optimal separation. Both β-cyclodextrin and γ-cyclodextrin-based phases have been successfully employed for the enantioseparation of ethyl 2-methylbutanoate and other chiral esters. acs.orgresearchgate.netoeno-one.eu The choice of the specific CSP can influence the resolution and elution order of the enantiomers.

Key Research Findings from Chiral GC Analysis:

| Compound | Matrix | Chiral Stationary Phase | Key Finding | Reference |

| Ethyl 2-methylbutanoate | Red Wine | β-cyclodextrin | Almost exclusive presence of the S-enantiomer was found in 37 commercial red wines. | acs.orgacs.org |

| Ethyl 2-hydroxy-4-methylpentanoate | Wine | γ-cyclodextrin | White wines generally presented only the R form, while red wines contained both enantiomers in various ratios. | researchgate.net |

| Ethyl 2-hydroxy-3-methylbutanoate | Wine | γ-cyclodextrin | The R enantiomer was predominantly present in both red and white wines. | researchgate.netoeno-one.eu |

| Various optical isomers | N/A | Rt-βDEXse (β-cyclodextrin) | The column was shown to resolve optical isomers of ethyl-2-methylbutyrate. | gcms.cz |

Chiral High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantioseparation, offering versatility for both analytical quantification and preparative-scale isolation of pure enantiomers. While standard reversed-phase HPLC can be used to analyze ethyl 2-methylbutanoate, it cannot distinguish between its enantiomers. sielc.comsielc.com For enantiomeric resolution, a chiral stationary phase is required.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used in chiral HPLC and have demonstrated broad applicability for separating a vast range of chiral compounds. mdpi.com These phases can be operated in different modes, including normal-phase, polar organic, and reversed-phase, providing flexibility in method development. For a relatively non-polar compound like this compound, normal-phase HPLC with mobile phases like n-hexane/2-propanol is often effective.

While specific application notes detailing the chiral HPLC separation of this compound are not abundant in readily available literature, the principles of the technique are well-established. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the enantiomers and the chiral selector immobilized on the stationary phase. The development of a successful separation would involve screening various polysaccharide-based columns and optimizing the mobile phase composition to achieve sufficient resolution. mdpi.com

Supercritical Fluid Chromatography (SFC) for Rapid Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption. nih.govnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid column equilibration, leading to much faster analyses compared to HPLC. nih.govafmps.be

For chiral separations, SFC is almost always used with the same types of CSPs as in HPLC, with polysaccharide-based phases being the most popular and successful. chiraltech.com An organic modifier, usually an alcohol like methanol (B129727) or ethanol (B145695), is added to the CO₂ to modulate solute retention and enhance enantioselectivity. afmps.be

The application of chiral SFC is particularly advantageous for both analytical screening and preparative purification in the pharmaceutical industry due to its high throughput and efficiency. nih.govchromatographyonline.comresearchgate.net While specific studies focusing on this compound are not prevalent, the technique is well-suited for the rapid enantioseparation of such small, moderately polar molecules. The development of a chiral SFC method would involve screening a set of complementary polysaccharide-based CSPs with a gradient of an alcohol modifier in CO₂. chiraltech.com The high efficiency of SFC often results in excellent resolution, making it an ideal technique for baseline separation of enantiomers. mdpi.com

Mass Spectrometry-Based Approaches in Chiral Analysis

While mass spectrometry (MS) itself is not an inherently chiral technique, it has become an indispensable tool in chiral analysis due to its high sensitivity and selectivity, especially when coupled with a separation technique. nih.gov Advanced MS-based methods can provide information on enantiomeric composition, often without the need for chromatographic separation.

Chiral Reagents for Derivatization in Mass Spectrometry

One established method to enable chiral analysis by mass spectrometry is through the use of chiral derivatizing agents (CDAs). wikipedia.org This strategy involves covalently bonding the enantiomeric mixture with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished by mass spectrometry, particularly tandem MS (MS/MS), where they may exhibit different fragmentation patterns or fragment ion abundances. researchgate.netresearchgate.net

For this compound, direct derivatization is not straightforward as it lacks common functional groups like amines or alcohols that are targeted by many CDAs, such as Mosher's acid (MTPA). wikipedia.org A potential strategy would first involve the hydrolysis of the ester to its corresponding carboxylic acid, (2R)-2-methylbutanoic acid. This chiral acid could then be reacted with a chiral reagent, for example, a chiral amine, to form diastereomeric amides, which could then be analyzed by MS. This multi-step process adds complexity but allows for the determination of enantiomeric excess through the relative intensities of the diastereomeric product ions in the mass spectrum.

Ion Mobility-Mass Spectrometry (IM-MS) for Chiral Discrimination

Ion Mobility-Mass Spectrometry (IM-MS) is a rapidly advancing technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This technique can distinguish between chiral molecules if they have different rotationally averaged collision cross-sections (CCS), which is a measure of their shape.

For direct chiral discrimination of enantiomers by IM-MS, which is challenging as enantiomers have identical CCS values, two main strategies are employed:

Covalent Derivatization: Similar to the derivatization for MS, reacting the enantiomers with a chiral tag creates diastereomers that may have different shapes and thus different CCS values, allowing for their separation by ion mobility. nih.govescholarship.orgbiorxiv.org

Non-covalent Adduct Formation: Enantiomers can be mixed with a chiral selector molecule in the gas phase to form non-covalent diastereomeric complexes (e.g., [M+S-H]⁻ or [M+S+H]⁺, where S is the chiral selector). If these diastereomeric complexes have sufficiently different conformations and CCS values, they can be resolved by IM-MS. acs.org

The application of IM-MS for the chiral analysis of small, relatively simple molecules like this compound is still an emerging area. Research has often focused on more complex molecules like amino acids or pharmaceuticals. nih.govbiorxiv.org However, the high speed and sensitivity of IM-MS make it a promising future tool for the rapid assessment of the enantiomeric purity of volatile compounds like this compound, likely through the formation of non-covalent diastereomeric adducts with a suitable chiral selector.

Biosynthesis and Natural Occurrence in Non Human Biological Systems Research

Enzymatic Pathways and Mechanistic Studies in Model Organisms

The biosynthesis of ethyl (2R)-2-methylbutanoate is primarily catalyzed by a class of enzymes that facilitate the esterification of an alcohol with an acyl-CoA moiety. The final step involves the transfer of an acyl group from a CoA donor to an alcohol acceptor. nih.gov

The key enzymes responsible for the synthesis of volatile esters, including this compound, are alcohol acyltransferases (AATs). nih.govdntb.gov.ua AATs belong to the BAHD superfamily of acyl-CoA-dependent acyltransferases. nih.gov These enzymes catalyze the condensation of an alcohol (in this case, ethanol) with an acyl-CoA derivative (2-methylbutanoyl-CoA) to form the corresponding ester. nih.govresearchgate.net

Research has shown that AATs can utilize a wide array of substrates, and the specific ester profile of a fruit or organism is determined by both the availability of substrates and the substrate specificity of the individual AAT enzymes present. nih.gov For instance, studies in kiwifruit have identified specific AATs that contribute to the production of various esters, including ethyl butanoate, which shares a similar biosynthetic origin with ethyl 2-methylbutanoate. nih.gov While esterases are primarily known for hydrolysis, some can catalyze ester synthesis under specific conditions, particularly through lipase-catalyzed kinetic resolution, which can be used to separate enantiomers like (R)-ethyl 2-methylbutanoate. google.com

Table 1: Key Enzymes in Ester Biosynthesis

| Enzyme Class | Function | Precursors | Product Example |

|---|---|---|---|

| Alcohol Acyltransferases (AATs) | Catalyze the transfer of an acyl group from acyl-CoA to an alcohol. nih.govdntb.gov.ua | Acyl-CoAs, Alcohols | Ethyl butanoate, Hexyl acetate (B1210297) nih.govnih.gov |

The production of this compound is tightly linked to the expression of genes encoding AATs. The expression of these genes is often developmentally regulated, increasing significantly during fruit ripening, which corresponds with the peak of aroma production. nih.gov For example, in apricots, the expression of the PaAAT1 gene was strongly correlated with the accumulation of C6 esters like hexyl acetate, demonstrating a direct link between gene expression and ester synthesis. nih.gov

The regulation of AAT genes can also be influenced by plant hormones such as abscisic acid (ABA), methyl jasmonate (MeJA), and salicylic (B10762653) acid, as response elements for these hormones have been found in the promoter regions of AAT genes. nih.gov This suggests a complex regulatory network that integrates developmental cues and environmental signals to control the biosynthesis of aroma compounds. In lilies, specific members of the BAHD family have been identified as candidate genes for the production of ethyl benzoate, with their expression patterns varying across different floral developmental stages. researchgate.net

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of natural products. nih.gov In the context of ester biosynthesis, deuterium-labeled substrates can be supplied to a biological system, such as apple fruit, to track the incorporation of the label into the final ester products. nist.gov This method allows researchers to confirm precursor-product relationships and elucidate the intricate steps of the biosynthetic pathway. nih.govnist.gov

For example, by feeding deuterium-labeled 2-methylbutanoic acid to apples, researchers can follow its conversion to 2-methylbutanoyl-CoA and its subsequent esterification with ethanol (B145695) to form labeled ethyl 2-methylbutanoate. This provides direct evidence for the specific precursors and intermediates involved in its formation. nist.gov Modern approaches combine stable isotope labeling (SIL) with advanced mass spectrometry to connect metabolites to their corresponding biosynthetic gene clusters (BGCs), offering a high-throughput method for pathway discovery. nih.gov

Occurrence and Distribution in Natural Matrices (Excluding Basic Identification Data)

This compound is a naturally occurring volatile organic compound found in a variety of plants, fruits, and fermented products, where it contributes significantly to their characteristic aroma profiles. nih.gov

Metabolomic studies have confirmed the presence of ethyl 2-methylbutanoate in a diverse range of plant species. It is a known constituent of the aroma of apples, strawberries, and blueberries. nih.gov The compound has also been identified in Humulus lupulus (hops), the durian fruit (Durio zibethinus), and plants such as Artemisia judaica and Opuntia ficus-indica (prickly pear). nih.govnih.gov

Metabolomic profiling allows for the comprehensive analysis of all small-molecule metabolites in a biological sample, providing a snapshot of the organism's metabolic state. exlibrisgroup.com This approach has been used to study the changes in metabolite composition during fruit development and ripening, revealing how the concentrations of key flavor compounds like ethyl 2-methylbutanoate evolve. mdpi.commdpi.com The specific cultivar and even the growing season can significantly impact the metabolic profile and, consequently, the aroma composition of fruits. mdpi.com

Table 2: Natural Occurrence of Ethyl 2-methylbutanoate

| Organism | Common Name | Finding |

|---|---|---|

| Malus domestica | Apple | Constituent of apple aroma. nih.gov |

| Fragaria × ananassa | Strawberry | Contributes to the characteristic strawberry flavor. nih.gov |

| Durio zibethinus | Durian | Identified as a volatile component. nih.gov |

| Humulus lupulus | Hops | Present in the essential oil, relevant for beer aroma. nih.gov |

| Artemisia annua | Sweet Wormwood | Reported as a natural constituent. |

This compound plays a significant role in the aroma of fermented beverages, most notably wine. researchgate.net During alcoholic fermentation, yeasts such as Saccharomyces cerevisiae produce a wide range of esters. ymdb.ca Branched-chain esters like ethyl 2-methylbutanoate can be formed by yeasts from the corresponding amino acid precursors.

Furthermore, lactic acid bacteria (LAB), which are responsible for malolactic fermentation (MLF) in wine, can also influence the concentration of this ester. researchgate.net Research has shown that in wines, the R-enantiomer is often the predominant form. researchgate.net The ester has been identified as a potential marker for the esterase activity of LAB. researchgate.net Studies on microbial co-cultures, such as Candida albicans and Staphylococcus aureus, have also investigated the synthesis of ethyl 2-methylbutyrate (B1264701) as a volatile organic compound that could serve as a biochemical signature for microbial activity. researchgate.net

Identification in Animal Secretions or Tissues in Ecological Studies

The presence of this compound and its racemic mixture, ethyl 2-methylbutanoate, has been documented in the complex chemical profiles of secretions from a range of animal species, from insects to mammals. These compounds are often part of a sophisticated blend of volatile molecules that mediate critical ecological interactions, including mate attraction, territorial marking, and social recognition.

While the specific biosynthesis of the (2R)-enantiomer in animal tissues is not yet fully elucidated, the general pathway for the formation of branched-chain fatty acids and their subsequent esterification is understood to be the foundational process. In mammals, the biosynthesis of branched-chain fatty acids often utilizes branched-chain amino acids as precursors. These fatty acids can then be esterified with alcohols, such as ethanol, to form volatile esters like ethyl 2-methylbutanoate. The chirality of the final ester likely depends on the stereospecificity of the enzymes involved in these biosynthetic steps.

Ecological studies focusing on the chemical composition of animal scents have begun to highlight the importance of specific stereoisomers in conveying nuanced information. The enantiomeric ratio of chiral molecules can encode information about an individual's species, sex, reproductive status, and even genetic fitness.

Primate Chemical Signaling

While comprehensive studies identifying the specific (2R)-enantiomer of ethyl 2-methylbutanoate in primate scent marks are still emerging, research on primate chemical communication has revealed the presence of a wide array of volatile organic compounds in their glandular secretions. For instance, studies on crowned lemurs (Eulemur coronatus) have identified numerous volatile compounds in their ano-genital scent marks, which are used in territorial defense and socio-sexual communication. Although this compound has not been explicitly identified in these studies, the presence of other esters and volatile compounds underscores the complexity of primate chemical signals and the potential for specific chiral molecules to play a role.

Further research employing chiral gas chromatography is necessary to determine the enantiomeric composition of ethyl 2-methylbutanoate in the scent marks of various primate species and to understand its potential ecological significance in their communication systems.

Insect Pheromones

In the vast and intricate world of insect chemical communication, esters play a crucial role as pheromones, mediating behaviors such as mating, aggregation, and alarm signaling. While specific research pinpointing this compound as a key pheromone in a particular insect species is not widely documented in the currently available literature, the general importance of chiral esters in insect communication is well-established. The stereochemistry of a pheromone molecule is often critical for its biological activity, with different enantiomers eliciting different behavioral responses or being active in different species.

The biosynthesis of such compounds in insects typically involves pathways that produce branched-chain acyl-CoAs, which are then reduced to alcohols and subsequently esterified. The specificity of the enzymes in these pathways determines the final stereochemistry of the pheromone. Given the prevalence of methyl-branched esters in insect pheromones, it is plausible that this compound could function as a component of the pheromone blend in some insect species, contributing to the specificity of the chemical signal.

Table 1: Examples of Volatile Compounds Identified in Primate Scent Glands

| Compound Class | Specific Compounds Identified in Primate Secretions | Potential Ecological Role |

| Aldehydes | Dodecanal, 12-methyltridecanal, Tetradecanal | Mate attraction, signaling reproductive readiness |

| Ketones | Various | Individual recognition, territorial marking |

| Alcohols | Various | Precursors to esters, components of scent marks |

| Esters | Various | Species recognition, signaling social status |

| Hydrocarbons | Squalene | Fixatives for more volatile compounds |

Note: This table provides a general overview of compound classes found in primate secretions. The specific identification of this compound requires further targeted research.

Investigation of Biological Roles and Ecological Interactions Non Human Contexts

Contribution to Sensory Profiles in Biological and Food Systems Research

The sensory impact of ethyl (2R)-2-methylbutanoate is primarily linked to its fruity aroma. Research in food science, particularly in the context of fruits and fermented beverages, has highlighted its role as a key volatile compound.

Olfactory Receptor Activation and Ligand Binding Studies (In Vitro, Non-Human)

Research on Aroma and Flavor Perception in Food Science and Oenology

In the fields of food science and oenology, the sensory properties of ethyl 2-methylbutanoate's enantiomers, including the (2R) form, have been investigated, particularly in the context of wine aroma. The two enantiomers, this compound and ethyl (2S)-2-methylbutanoate, possess distinct aromatic qualities and olfactory thresholds.

The (R)-enantiomer is often described as having a fruity, caprylic, and sometimes a medical-phenolic note, which develops into a fruity-sweet but unspecific aroma. leffingwell.com In contrast, the (S)-enantiomer is characterized by a fresh, fruity, apple-like scent. leffingwell.com The differing sensory profiles of the enantiomers highlight the stereospecificity of olfactory perception.

In oenology, studies have revealed the differential presence and sensory impact of these enantiomers in wine. While the (S)-enantiomer is almost exclusively found in red wines, contributing to black-berry-fruit notes, the sensory perception of the (R)-enantiomer has also been characterized. researchgate.net The olfactory thresholds of the individual enantiomers and their racemic mixture differ, indicating complex perceptual interactions.

Below is an interactive data table summarizing the sensory characteristics of ethyl 2-methylbutanoate enantiomers.

Table 1: Sensory Profile of Ethyl 2-methylbutanoate Enantiomers

| Enantiomer | Aroma Descriptors | Olfactory/Flavor Threshold |

|---|---|---|

| This compound | Fruity, caprylic, medical-phenolic, fruity-sweet (unspecific), sweet fruity, reminiscent of apples. leffingwell.com | Flavor detection threshold = 10 ppb in water. leffingwell.com |

| Ethyl (2S)-2-methylbutanoate | Fresh fruity, apple-like, etheric, sweet, pleasant apple note at extreme dilution, sweet, full-ripe apple. leffingwell.com | Odor threshold: 0.006 ppb in water. leffingwell.com Flavor detection threshold = 10 ppb in water. leffingwell.com |

Role in Chemical Ecology and Inter-Organismal Communication

Chemical signals are crucial for communication between organisms. Volatile organic compounds like this compound can act as information-carrying molecules, influencing the behavior of other organisms in the ecosystem.

Function as a Pheromone Component or Semiochemical in Insect Behavior Studies

Ethyl 2-methylbutanoate is recognized as a semiochemical, a chemical substance that carries a message for inter- or intraspecific communication. pherobase.com While its general role as a semiochemical is established, specific studies detailing the function of the (2R) enantiomer in insect behavior are limited. It is listed in databases of semiochemicals as an attractant for the blueberry maggot fly, Rhagoletis mendax. pherobase.com However, the specific enantiomeric composition of the active compound in this interaction is not always specified in the available literature. Semiochemicals can act as pheromones (communicating within the same species) or allelochemicals (communicating between different species), playing critical roles in processes like mating, aggregation, and locating food sources.

Participation in Plant-Pollinator or Plant-Herbivore Interactions

The role of this compound in mediating interactions between plants and their pollinators or herbivores is an area that requires further investigation. Plants are known to release a variety of volatile organic compounds in response to herbivory, which can serve to attract natural enemies of the herbivores or deter further feeding. nih.govscienceopen.com These herbivore-induced plant volatiles (HIPVs) are a key component of plant defense mechanisms. nih.gov While ethyl 2-methylbutanoate is a known plant metabolite, its specific induction following herbivory and its subsequent effect on pollinators or herbivores have not been extensively documented. nih.govebi.ac.uk The emission of volatiles can be influenced by various factors, including the plant species, the type of herbivore, and environmental conditions, creating a complex chemical landscape that influences insect behavior. scienceopen.com

Metabolic Transformation and Fate in Non-Human Biological Systems

The production and transformation of this compound are known to occur in various non-human biological systems, particularly through microbial metabolism. Microorganisms such as yeast and bacteria play a significant role in the biosynthesis of this and other esters, especially in fermented foods and beverages.

In the context of wine and cider production, Saccharomyces cerevisiae and other yeast species are instrumental in producing a wide array of volatile compounds, including ethyl 2-methylbutanoate, during fermentation. ymdb.canih.gov This ester is formed from precursors derived from amino acid metabolism, specifically the Ehrlich pathway. nih.gov The concentration and enantiomeric ratio of ethyl 2-methylbutanoate can be influenced by the specific yeast strain, fermentation conditions, and the presence of precursor molecules.

Certain lactic acid bacteria have also been shown to produce ethyl 2-methylbutanoate through biotransformation processes. researcher.life These bacteria can convert precursor compounds into a range of fruity esters, highlighting their potential role in shaping the flavor profiles of fermented products. researcher.life The degradation or breakdown of these esters is considered part of the natural carbon cycle, where microorganisms break down organic matter. givaudan.com

The table below summarizes the known metabolic roles of ethyl 2-methylbutanoate in non-human systems.

Table 2: Metabolic Roles of Ethyl 2-methylbutanoate in Non-Human Systems

| Biological System | Metabolic Process | Precursors/Products | Significance |

|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) | Fermentation (Ester biosynthesis) | Derived from the Ehrlich pathway. nih.gov | Contributes to the fruity aroma of wine and other fermented beverages. ymdb.canih.gov |

| Lactic Acid Bacteria | Biotransformation | Various precursors (e.g., n-butanol). researcher.life | Production of fruity-like bio-flavors. researcher.life |

| General Microbial Metabolism | Biodegradation | Ethyl 2-methylbutanoate | Part of the natural environmental breakdown of organic compounds. givaudan.com |

Enzymatic Hydrolysis by Esterases and Subsequent Metabolite Formation

The initial and pivotal step in the biotransformation of this compound within biological systems is its hydrolysis, a reaction catalyzed by a broad class of enzymes known as esterases. This enzymatic cleavage breaks the ester bond, yielding (2R)-2-methylbutanoic acid and ethanol (B145695). Esterases are ubiquitous in nature, and various forms, including lipases and carboxylesterases, have demonstrated the ability to hydrolyze this and similar chiral esters.

The enzymatic hydrolysis is a stereoselective process, with the rate and extent of the reaction often depending on the specific enzyme and its preference for a particular enantiomer. In the case of this compound, esterases act on the (R)-enantiomer to release the corresponding chiral carboxylic acid and alcohol. This specificity is harnessed in biotechnological applications for the production of enantiomerically pure compounds. For instance, lipases are commonly employed in the kinetic resolution of racemic mixtures of 2-methylbutanoic acid esters, where one enantiomer is preferentially hydrolyzed, allowing for the separation of the remaining ester and the produced acid.

Following hydrolysis, the two resulting metabolites, (2R)-2-methylbutanoic acid and ethanol, enter distinct and well-established metabolic pathways.

Metabolism of (2R)-2-Methylbutanoic Acid:

(2R)-2-methylbutanoic acid, a branched-chain fatty acid, is primarily metabolized through pathways associated with the degradation of the branched-chain amino acid, L-isoleucine. The initial step in its metabolism is the activation of the carboxylic acid to its corresponding coenzyme A (CoA) thioester, (2R)-2-methylbutyryl-CoA. This activation is catalyzed by an acyl-CoA synthetase, an enzyme that utilizes ATP to drive the formation of the high-energy thioester bond.

Once formed, (2R)-2-methylbutyryl-CoA is a substrate for enzymes in the isoleucine catabolic pathway. A key enzyme in this pathway is 2-methylbutyryl-CoA dehydrogenase, which catalyzes the dehydrogenation of (2R)-2-methylbutyryl-CoA to tiglyl-CoA. This reaction is a critical step in the further breakdown of the carbon skeleton, which ultimately leads to the formation of acetyl-CoA and propionyl-CoA. These products can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.

Metabolism of Ethanol:

The ethanol produced from the hydrolysis of this compound is metabolized predominantly in the liver. The primary pathway involves two key enzymes: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). ADH oxidizes ethanol to acetaldehyde (B116499), a toxic intermediate. Subsequently, ALDH rapidly converts acetaldehyde to acetate (B1210297).

Acetate is then activated to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA is a central molecule in metabolism and can enter the citric acid cycle to be oxidized for energy or be used as a precursor for the synthesis of fatty acids and cholesterol. A secondary pathway for ethanol metabolism, the microsomal ethanol-oxidizing system (MEOS), which involves the cytochrome P450 enzyme CYP2E1, becomes more significant at higher ethanol concentrations.

| Product of Hydrolysis | Activating Enzyme | Key Metabolic Intermediate | Subsequent Metabolic Pathway |

|---|---|---|---|

| (2R)-2-methylbutanoic acid | Acyl-CoA Synthetase | (2R)-2-methylbutyryl-CoA | Isoleucine Catabolism |

| Ethanol | Alcohol Dehydrogenase | Acetaldehyde | Oxidation to Acetate |

Biotransformation Pathways and Excretion in Model Organisms

Therefore, the biotransformation pathways of this compound are effectively the metabolic fates of its constituent hydrolysis products, as detailed in the previous section. The body essentially processes the compound as a bolus of (2R)-2-methylbutanoic acid and ethanol.

The absorption and distribution of these metabolites follow that of other short-chain fatty acids and ethanol. Short-chain fatty acids like 2-methylbutanoic acid are readily absorbed from the gastrointestinal tract. nih.gov Once in circulation, they are transported to various tissues for metabolism, with the liver being a primary site.

Excretion:

The excretion of the metabolic products of this compound occurs through various routes. The ultimate end products of the complete oxidation of both (2R)-2-methylbutanoic acid and ethanol are carbon dioxide and water, which are eliminated through respiration and in urine.

However, not all metabolites are fully oxidized. Intermediates and conjugates can be excreted in the urine. For instance, a minor portion of ethanol is metabolized to ethyl glucuronide, which is excreted in the urine and serves as a biomarker for alcohol consumption. Similarly, metabolites of the (2R)-2-methylbutanoic acid pathway, if not fully processed through the citric acid cycle, can be conjugated and excreted. The specific urinary metabolites of (2R)-2-methylbutanoic acid are not well-documented in the context of this compound administration, but would likely include more polar downstream products of the isoleucine degradation pathway.

| Stage | Process | Key Organs/Tissues | Resulting Products/Metabolites | Excretion Route |

|---|---|---|---|---|

| Initial Breakdown | Enzymatic Hydrolysis | Gastrointestinal Tract, Blood | (2R)-2-methylbutanoic acid, Ethanol | - |

| Metabolism of (2R)-2-methylbutanoic acid | Activation and Catabolism | Liver, other tissues | Acetyl-CoA, Propionyl-CoA | CO2 (respiration), Water (urine) |

| Metabolism of Ethanol | Oxidation | Liver | Acetaldehyde, Acetate, Acetyl-CoA | CO2 (respiration), Water (urine), Ethyl glucuronide (urine) |

Applications As a Chiral Building Block in Complex Organic Synthesis

Precursor for Stereoselective Synthesis of Biologically Active Natural Products

The inherent chirality of ethyl (2R)-2-methylbutanoate provides a strategic advantage in the total synthesis of natural products, where precise control of stereochemistry is paramount. The "R-2-methylbutyl" motif, directly derivable from this ester, is a recurring structural element in a number of bioactive compounds found in nature sciforum.net. By utilizing this compound, synthetic chemists can introduce a key stereocenter early in a synthetic sequence, which then directs the stereochemical outcome of subsequent reactions.

One of the notable applications of this chiral building block is in the synthesis of complex polyketides and macrolides. For instance, the core structure of certain marine-derived natural products features stereogenic centers that can be traced back to simple chiral precursors like (2R)-2-methylbutanoic acid, the hydrolysis product of the title ester. The synthetic strategy often involves the reduction of the ester to the corresponding chiral alcohol, (R)-2-methylbutanol, which can then be further elaborated.

A significant example is the incorporation of the (S)-2-methylbutanoic acid side chain in the potent cholesterol-lowering drug, mevinolin researchgate.net. The synthesis involves the degradation and selective protection of the mevinolin structure to provide a key alcohol intermediate. This alcohol is then acylated with (R,S)-2-methylbutyryl chloride, derived from the corresponding acid, to install the chiral side chain researchgate.net. This highlights the importance of the 2-methylbutanoate moiety in creating the final bioactive molecule.

The synthesis of R-(+)-2-Methylbutanol, a building block for several natural products, has been described utilizing a boronic ester homologation approach, underscoring the demand for this chiral synthon which is not readily commercially available sciforum.net. The process starts from boron triisopropylate and, through a series of steps, yields the target alcohol with high enantiomeric excess sciforum.net. This chiral alcohol can then be used to construct the R-2-methylbutyl fragment within a larger natural product scaffold.

Table 1: Examples of Natural Product Scaffolds Incorporating the (R)-2-Methylbutyl Moiety

| Natural Product Class | Representative Compound | Biological Activity |

| Polyketides | Mevinolin | HMG-CoA reductase inhibitor |

| Statins | Scyphostatin | Antifungal, Cytotoxic |

Utilization in Asymmetric Derivatizations for Pharmaceutical Intermediates (Non-Clinical Focus)

Beyond natural product synthesis, this compound and its derivatives serve as crucial starting materials for the preparation of chiral pharmaceutical intermediates. The focus in this context is on the construction of enantiomerically pure molecules that are precursors to active pharmaceutical ingredients (APIs), without delving into their clinical applications.

The development of practical asymmetric syntheses for key drug intermediates often relies on the availability of simple, inexpensive chiral building blocks. (2R)-2-Methylbutanoic acid can be employed as a chiral auxiliary, a temporary chiral handle that directs the stereoselective formation of a new stereocenter in a substrate. The auxiliary is subsequently removed, having fulfilled its role in inducing asymmetry. This approach is particularly valuable in the synthesis of optically active tertiary alcohols, which are challenging to prepare via other methods like asymmetric hydrogenation sumitomo-chem.co.jp.

For example, in the synthesis of β-hydroxy γ-amino acids, which are important structural motifs in many pharmaceutical compounds, chiral auxiliaries play a key role in controlling the stereochemical outcome of aldol (B89426) reactions nih.gov. While not directly using this compound, the principles of using chiral carboxylic acid derivatives to control stereochemistry are well-established and highlight a potential application for this compound.

The synthesis of chiral piperidines, privileged structures in medicinal chemistry, often requires the use of chiral precursors to establish the desired stereochemistry nih.gov. The (R)-2-methylbutyl group can be envisioned as a substituent that imparts chirality and influences the conformational preferences of the heterocyclic ring, thereby directing further functionalization in a stereoselective manner.

Table 2: Potential Applications in the Synthesis of Pharmaceutical Intermediate Scaffolds

| Intermediate Scaffold | Synthetic Strategy | Potential Role of (2R)-2-Methylbutanoate Derivative |

| Optically Active Tertiary Alcohols | Diastereoselective addition to ketones | As a chiral auxiliary to control facial selectivity |

| Chiral β-Hydroxy γ-Amino Acids | Asymmetric aldol reactions | As a chiral auxiliary on the enolate component |

| Enantiopure Piperidines | Asymmetric cyclization reactions | As a chiral substituent to direct ring formation |

Development of Novel Chiral Ligands and Organocatalysts Derived from this compound

The quest for new and more efficient asymmetric catalysts is a continuous endeavor in organic chemistry. Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, and organocatalysts, which are small, metal-free chiral molecules, are central to this field. This compound, through its derivative (R)-2-methylbutanol, provides a valuable chiral backbone for the synthesis of such catalysts.

The synthesis of C2-symmetric chiral phosphinite ligands, for example, often starts from readily available chiral amino alcohols . (R)-2-amino-3-methyl-1-butanol, a derivative of (R)-2-methylbutanoic acid, can serve as a precursor for such ligands. These ligands, in combination with transition metals like ruthenium, have been shown to be effective catalysts in asymmetric transfer hydrogenation reactions, a key transformation in the synthesis of chiral alcohols .

The development of chiral ligands for asymmetric hydrogenation is a significant area of research, with a focus on creating ligands that can achieve high enantioselectivity for a broad range of substrates nih.govresearchgate.net. The chiral framework provided by (R)-2-methylbutanol can be incorporated into the backbone of phosphine (B1218219) ligands, influencing the spatial arrangement of the coordinating phosphorus atoms and thereby the stereochemical outcome of the catalyzed reaction.

While specific examples of organocatalysts directly derived from this compound are not extensively documented, the principles of organocatalyst design suggest its potential. Chiral alcohols and amines derived from this starting material could be functionalized to create catalysts for a variety of asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions.

Table 3: Potential Chiral Ligand and Organocatalyst Scaffolds from (R)-2-Methylbutanol

| Catalyst Type | Scaffold | Potential Application |

| Chiral Ligand | C2-Symmetric Bis(phosphinite) | Asymmetric Transfer Hydrogenation |

| Chiral Ligand | Chiral Phosphine | Asymmetric Hydrogenation |

| Organocatalyst | Chiral Amino Alcohol | Asymmetric Aldol Reactions |

Computational Chemistry and Theoretical Investigations

Molecular Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com These different arrangements are known as conformations or conformers, and they often have different potential energies. libretexts.org The study of these energetics is crucial for understanding molecular stability, reactivity, and interactions. lumenlearning.com

For ethyl (2R)-2-methylbutanoate, rotations can occur around several single bonds, including the C-C bonds of the ethyl and methylbutanoate moieties, as well as the C-O ester bonds. The relative energies of the resulting conformers are primarily determined by steric strain (repulsion between bulky groups) and torsional strain (destabilization of eclipsed bonds). lumenlearning.comscribd.com

The most stable conformations are typically those that minimize these strains. For the alkyl chain, staggered arrangements are lower in energy than eclipsed ones. libretexts.org Specifically, an "anti" conformation, where the largest groups are 180° apart, is generally the most stable. Gauche interactions, where large groups are 60° apart, introduce some steric strain and are less stable than the anti conformation but more stable than fully eclipsed conformations. lumenlearning.com The least stable conformations arise when large groups are eclipsed, a situation sometimes referred to as "Big-Big is Bad". lumenlearning.com

A potential energy surface (PES) map is a theoretical plot of a molecule's energy as a function of its geometric parameters, such as torsion angles. By mapping the PES for this compound, computational chemists can identify all possible low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This provides a comprehensive understanding of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Table 1: Illustrative Relative Energies of Key Conformations for C2-C3 Bond Rotation in the Butanoate Moiety This table is an illustrative example based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations. | Dihedral Angle (CH3-C2-C3-CH3) | Conformation | Key Interactions | Relative Energy (kcal/mol) | | :--- | :--- | :--- | :--- | | 180° | Anti | Staggered | 0 (most stable) | | 120° | Eclipsed | H || CH3 | ~3.4 | | 60° | Gauche | Staggered (gauche CH3/CH3) | ~0.9 | | 0° | Eclipsed | CH3 || CH3 (fully eclipsed) | ~5.0 (least stable) |

Quantum Mechanical Calculations for Spectroscopic Property Prediction (e.g., NMR, IR, CD)

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules. figshare.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which various properties can be derived.

NMR Spectroscopy: QM methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J). bohrium.com The process involves first optimizing the molecule's geometry to find its lowest energy conformation, then calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are instrumental in confirming molecular structures and assigning experimental spectra. bohrium.comnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. QM calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), the vibrational modes can be determined. The resulting theoretical IR spectrum can be compared with experimental data to identify functional groups and confirm the molecule's structure.

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, it exhibits circular dichroism, which is the differential absorption of left- and right-circularly polarized light. QM calculations, particularly Time-Dependent DFT (TD-DFT), can predict the CD spectrum. This is a powerful tool for determining the absolute configuration (R or S) of a chiral center by comparing the computationally predicted spectrum with the experimentally measured one.